molecular formula C15H22 B1618062 1-Methyldiadamantane CAS No. 26460-76-4

1-Methyldiadamantane

Cat. No.: B1618062
CAS No.: 26460-76-4
M. Wt: 202.33 g/mol
InChI Key: NOMKXIVITNLMHM-UHFFFAOYSA-N
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Description

1-Methyldiadamantane is an organic compound with the molecular formula C15H22. It belongs to the class of adamantane derivatives, which are characterized by their unique cage-like structure. The compound is known for its high thermal stability and rigidity, making it a subject of interest in various scientific fields.

Scientific Research Applications

1-Methyldiadamantane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various functionalized adamantane derivatives. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to enhance the stability and bioavailability of therapeutic agents.

    Medicine: Explored for its antiviral and anticancer properties. Some adamantane derivatives have shown promise in inhibiting viral replication and inducing apoptosis in cancer cells.

    Industry: Utilized in the production of high-performance polymers and lubricants. Its thermal stability and rigidity make it suitable for applications requiring durable materials.

Mechanism of Action

The mechanism of action of 1-Methyldiadamantane involves a complex series of cationic 1,2 bond migrations and hydride shifts .

Future Directions

1-Methyldiadamantane and its derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research directions may include further exploration of these applications and the development of novel methods for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyldiadamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, the reaction of 1-bromoadamantane with methylmagnesium bromide in the presence of a catalyst can yield this compound. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of adamantane derivatives. This method is preferred due to its scalability and efficiency. The process involves the use of metal catalysts such as palladium or platinum, which facilitate the hydrogenation reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyldiadamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. This reaction typically yields adamantanone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of reduced adamantane derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid; conducted in acidic or basic medium.

    Reduction: Hydrogen gas, metal catalysts (palladium, platinum); conducted under high pressure and temperature.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); conducted in the presence of a catalyst or under UV light.

Major Products Formed:

    Oxidation: Adamantanone derivatives.

    Reduction: Reduced adamantane derivatives.

    Substitution: Halogenated or alkylated adamantane derivatives.

Comparison with Similar Compounds

    Adamantane: The parent compound of 1-Methyldiadamantane, known for its cage-like structure and high thermal stability.

    1-Bromoadamantane: A halogenated derivative of adamantane, used as a precursor in the synthesis of various adamantane derivatives.

    1,3-Dimethyladamantane: Another methylated derivative of adamantane, with similar structural and chemical properties.

Uniqueness of this compound: this compound stands out due to its specific methyl substitution, which imparts unique chemical and physical properties. Its high thermal stability, rigidity, and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications. Additionally, its potential use in drug delivery and therapeutic applications highlights its significance in the field of medicine.

Properties

IUPAC Name

1-methylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-15-7-9-3-11-10-2-8(5-13(11)15)6-14(15)12(10)4-9/h8-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMKXIVITNLMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC4C1CC5CC4C(C3)C2C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26460-76-4
Record name 1-Methyldiadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026460764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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